Methods
The synthesis of [47-Lysine]Hirudin involves recombinant DNA technology. The gene encoding this variant is synthesized using codon optimization for expression in Pichia pastoris, a methanol yeast. The process typically includes:
Technical details indicate that after induction with methanol, yields can reach over 30,000 Antithrombin Units per milliliter in the supernatant after 50 hours of fermentation .
Structure
The molecular structure of [47-Lysine]Hirudin features a compact N-terminal domain that folds into a globular shape, while the C-terminal extends in an elongated conformation. The protein contains three disulfide bonds that stabilize its structure, which is crucial for its function as a thrombin inhibitor.
Nuclear magnetic resonance (NMR) studies have provided insights into the conformational dynamics and stability of both wild-type hirudin and its variants, including the [47-Lysine] mutation .
Reactions
The primary chemical reaction involving [47-Lysine]Hirudin is its interaction with thrombin, where it binds to the active site and inhibits enzymatic activity. This binding prevents thrombin from converting fibrinogen to fibrin, thereby exerting its anticoagulant effect.
The mechanism by which [47-Lysine]Hirudin inhibits thrombin involves several key steps:
Studies have demonstrated that this mechanism is highly effective, making hirudin one of the most potent natural anticoagulants available .
Relevant studies have indicated that modifications to hirudin's structure can significantly impact these properties, influencing both stability and activity .
[47-Lysine]Hirudin has several important scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: